molecular formula C10H22ClNSi B2847658 6-Silaspiro[5.5]undecan-3-amine hcl CAS No. 1330166-70-5

6-Silaspiro[5.5]undecan-3-amine hcl

Cat. No.: B2847658
CAS No.: 1330166-70-5
M. Wt: 219.83
InChI Key: HITXLQUWFZRJAZ-UHFFFAOYSA-N
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Description

6-Silaspiro[5.5]undecan-3-amine hydrochloride is a chemical compound with the CAS Number: 1330166-70-5 . It has a molecular weight of 219.83 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 6-Silaspiro[5.5]undecan-3-amine hydrochloride is 1S/C10H21NSi.ClH/c11-10-4-8-12(9-5-10)6-2-1-3-7-12;/h10H,1-9,11H2;1H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

6-Silaspiro[5.5]undecan-3-amine hydrochloride is a powder at room temperature . It has a molecular weight of 219.83 . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

6-Silaspiro[5.5]undecan-3-amine hcl is a compound that can be synthesized through various chemical processes, contributing to the development of novel synthetic methodologies and the exploration of its potential as a building block in organic chemistry. One approach involves the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, highlighting the versatility of primary amines in forming complex heterocyclic structures (Macleod et al., 2006). Similarly, the synthesis of novel natural product-inspired scaffolds, which include diazaspiro[5.5]undecane derivatives, underscores the potential of these compounds in drug discovery and development (Jenkins et al., 2009).

Potential Therapeutic Applications

Research on this compound derivatives has also shown potential therapeutic applications. For example, certain derivatives have been investigated as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007). Another study explored spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffolds as inhibitors of soluble epoxide hydrolase, with implications for cardiovascular disease, inflammation, and pain management (Lukin et al., 2018).

Advanced Materials and Chemical Synthesis

Furthermore, this compound and its related compounds contribute to the development of advanced materials and novel synthetic routes in chemistry. The synthesis and NMR study of intramolecular silacyclobutane complexes offer insights into the structural properties and potential applications of silicon-containing cyclic compounds (Pestunovich et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

6-silaspiro[5.5]undecan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NSi.ClH/c11-10-4-8-12(9-5-10)6-2-1-3-7-12;/h10H,1-9,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITXLQUWFZRJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[Si]2(CC1)CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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